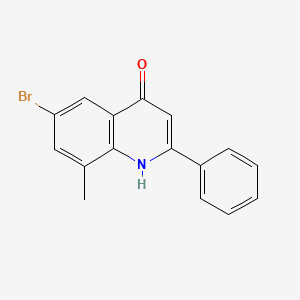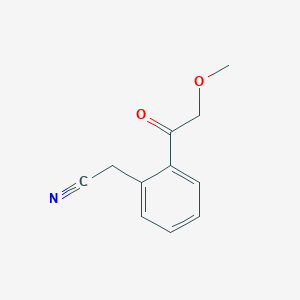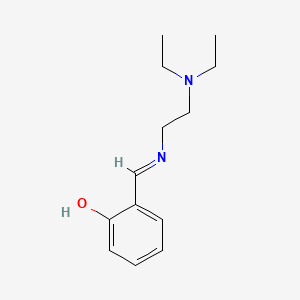
2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate is a complex organic compound that belongs to the class of quinuclidinyl esters This compound is known for its unique structural features, which include a quinuclidine ring, a phenyl group, and a cyclopentenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate typically involves the reaction of methyl α-(cyclopentyl-1-ene)-α-hydroxy-α-phenylacetate with 3-quinuclidinol in n-heptane . The reaction conditions include the use of n-heptane as a solvent and the reaction is carried out under reflux conditions. The product is then purified through crystallization techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinuclidine nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate involves its interaction with specific molecular targets, such as muscarinic acetylcholine receptors. The compound acts as an antagonist, blocking the binding of acetylcholine and inhibiting the downstream signaling pathways. This results in various physiological effects, including modulation of neurotransmission and muscle contraction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Quinuclidinyl benzilate: Another quinuclidinyl ester with similar structural features.
Atropine: A well-known muscarinic receptor antagonist.
Scopolamine: Another muscarinic antagonist with a similar mechanism of action.
Uniqueness
2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its combination of a quinuclidine ring, phenyl group, and cyclopentenyl moiety sets it apart from other similar compounds, making it a valuable molecule for scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
101756-59-6 |
|---|---|
Molekularformel |
C21H27NO3 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C21H27NO3/c1-15-19(16-11-13-22(15)14-12-16)25-20(23)21(24,18-9-5-6-10-18)17-7-3-2-4-8-17/h2-4,7-9,15-16,19,24H,5-6,10-14H2,1H3 |
InChI-Schlüssel |
IARSIZNKNRSSEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C2CCN1CC2)OC(=O)C(C3=CCCC3)(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine](/img/structure/B13751494.png)

![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]-](/img/structure/B13751521.png)







![(2S)-5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13751571.png)
